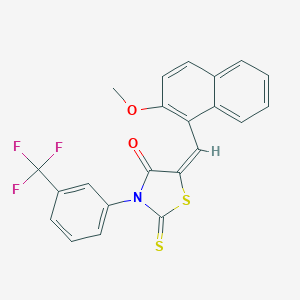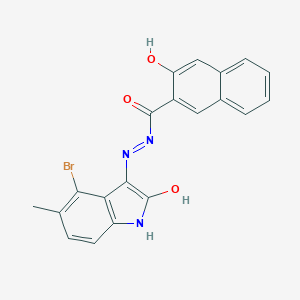![molecular formula C14H12ClN3O2 B404337 N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404337.png)
N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 4-chlorobenzylidene group attached to a pyridinecarbohydrazide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.
科学的研究の応用
Chemistry
In organic synthesis, N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology
The compound has shown potential as a bioactive molecule. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide are being explored for their therapeutic potential. They are studied for their efficacy in treating various diseases, including bacterial infections and cancer.
Industry
In the materials science industry, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and optical properties. It is also used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- N’-(4-chlorobenzylidene)-3,4-dimethoxyphenethylamine
- N’-(4-chlorobenzylidene)-2-hydroxybenzohydrazide
- N’-(4-chlorobenzylidene)-4-methylbenzohydrazide
Uniqueness
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a hydrazone linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in scientific research and industrial applications.
特性
分子式 |
C14H12ClN3O2 |
|---|---|
分子量 |
289.71g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-18-9-11(4-7-13(18)19)14(20)17-16-8-10-2-5-12(15)6-3-10/h2-9H,1H3,(H,17,20)/b16-8+ |
InChIキー |
GBKGVIHUURVNKW-LZYBPNLTSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
異性体SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
正規SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404254.png)

![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404266.png)
![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)
![3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B404272.png)
![9-ethyl-3-[({5-nitro-2-methoxyphenyl}imino)methyl]-9H-carbazole](/img/structure/B404273.png)
![4-[(2-bromo-4-methylanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404274.png)
![4-[(2,6-dibromo-4-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B404277.png)
![5-(4-Bromophenyl)-2-furaldehyde [2,6-di(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B404278.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404280.png)
